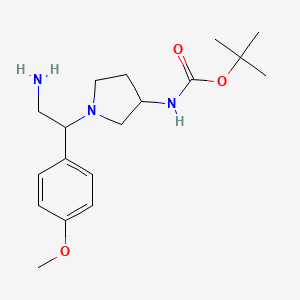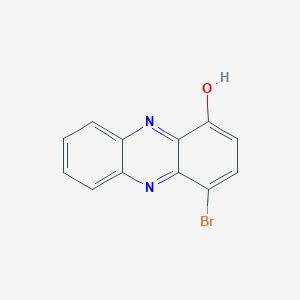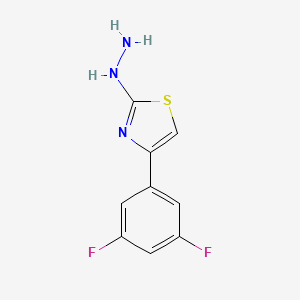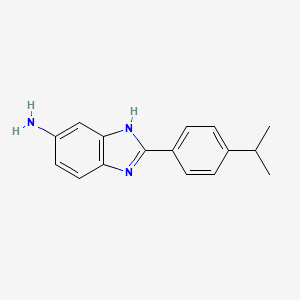
1-(4,6-Dimethylpyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C8H12N4 It is a derivative of guanidine, featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4,6-Dimethylpyrimidin-2-yl)guanidine can be synthesized through the reaction of 4,6-dimethylpyrimidine-2-ylcyanamide with arylamines or arylbiguanides. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Another method involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone or ethyl bromoacetate, leading to the formation of derivatives such as 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including cyclization, substitution, and condensation reactions.
Common Reagents and Conditions
Substitution: It can participate in nucleophilic substitution reactions due to the presence of reactive nitrogen atoms in the guanidine moiety.
Condensation: The compound can also undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Major Products Formed
Imidazole Derivatives: Cyclization with α-bromoacetophenone yields 1,4-diphenyl-1H-imidazole-2-amine.
Imidazolidine Derivatives: Cyclization with ethyl bromoacetate yields 2-amino-1-phenylimidazolidin-4-one.
Aplicaciones Científicas De Investigación
1-(4,6-Dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, including imidazole and imidazolidine derivatives.
Medicinal Chemistry: The compound and its derivatives have potential antiviral and anticancer activities, making them of interest in drug discovery and development.
Biological Studies: It is used in studies involving the interaction of guanidine derivatives with biological targets, such as DNA and proteins.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine involves its interaction with nucleophilic sites in biological molecules. The guanidine moiety can form hydrogen bonds and electrostatic interactions with negatively charged groups in proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of nucleic acid functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoimidazole: A structural analog with antiviral and anticancer activities.
2-Iminoimidazolidine: Another analog with similar biological activities.
4,6-Dimethylpyrimidine: The parent compound without the guanidine moiety.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)guanidine is unique due to the presence of both the pyrimidine ring and the guanidine moiety, which confer distinct chemical reactivity and biological activity. Its ability to form stable derivatives through cyclization reactions further enhances its versatility in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
94828-49-6 |
|---|---|
Fórmula molecular |
C7H11N5 |
Peso molecular |
165.20 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C7H11N5/c1-4-3-5(2)11-7(10-4)12-6(8)9/h3H,1-2H3,(H4,8,9,10,11,12) |
Clave InChI |
CUSNPMCDQADZTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)

![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)


![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)


![N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine](/img/structure/B11763282.png)
![7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11763286.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763290.png)
